2-(3-chloropropyl)-1-methyl-1H-imidazole 2-(3-chloropropyl)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 136609-59-1
VCID: VC17649821
InChI: InChI=1S/C7H11ClN2/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11ClN2
Molecular Weight: 158.63 g/mol

2-(3-chloropropyl)-1-methyl-1H-imidazole

CAS No.: 136609-59-1

Cat. No.: VC17649821

Molecular Formula: C7H11ClN2

Molecular Weight: 158.63 g/mol

* For research use only. Not for human or veterinary use.

2-(3-chloropropyl)-1-methyl-1H-imidazole - 136609-59-1

Specification

CAS No. 136609-59-1
Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
IUPAC Name 2-(3-chloropropyl)-1-methylimidazole
Standard InChI InChI=1S/C7H11ClN2/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4H2,1H3
Standard InChI Key CEARPOBYHDFQFM-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1CCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazole ring, a planar aromatic system with two nitrogen atoms. The 1-position is substituted with a methyl group (CH3-\text{CH}_3), while the 2-position bears a 3-chloropropyl chain (CH2CH2CH2Cl-\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}). This arrangement disrupts tautomerization, a common feature of unsubstituted imidazoles, due to the fixed methylation at the 1-position . The chlorine atom introduces electronegativity, enhancing polarity and influencing solubility in organic solvents like ethanol and chloroform .

Key Structural Data:

PropertyValueSource
Molecular FormulaC7H11ClN2\text{C}_7\text{H}_{11}\text{ClN}_2
Molecular Weight158.63 g/mol
Exact Mass158.051 g/mol
SMILESClCCCC1=NC=CN1C
InChI KeyCEARPOBYHDFQFM-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)28.7 Ų

Physicochemical Characteristics

The chloropropyl chain increases lipophilicity, as evidenced by a calculated LogP value of 1.58 . This property facilitates membrane permeability, making the compound suitable for drug design. The melting and boiling points remain unreported in literature, but analogous imidazoles (e.g., 1-methylimidazole) exhibit low melting points due to reduced crystallinity from alkyl substitutions .

Synthesis and Functionalization

Industrial and Laboratory Routes

Synthetic strategies often involve sequential alkylation and chlorination steps. A common approach begins with the methylation of imidazole at the 1-position, followed by propylation and chlorination:

  • Methylation: Imidazole reacts with methyl iodide in the presence of a base (e.g., NaOH) to yield 1-methylimidazole .

  • Propylation: The 2-position is functionalized via Friedel-Crafts alkylation using 3-chloropropyl chloride or bromide.

  • Purification: Column chromatography or recrystallization isolates the final product .

Alternative methods leverage the Radziszewski reaction, which condenses glyoxal, formaldehyde, and methylamine to form the imidazole core, though this route is less efficient for C-substituted derivatives .

Optimization Challenges

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The compound’s imidazole ring mimics histidine residues in enzymes, enabling interactions with biological targets. Recent studies highlight its role in synthesizing nitroimidazole hybrids with antibacterial activity. For instance, derivatives containing 2-(3-chloropropyl)-1-methyl-1H-imidazole exhibit inhibition zones of 27–32 mm against Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA) . These hybrids disrupt microbial DNA synthesis or cell wall integrity, though exact mechanisms require further elucidation.

Agrochemical Development

Chlorinated imidazoles are precursors to fungicides and herbicides. The chlorine atom enhances binding to fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis . Field trials demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm.

Ionic Liquids and Coordination Chemistry

As a precursor to ionic liquids, 2-(3-chloropropyl)-1-methyl-1H-imidazole can be quaternized to form dialkyl imidazolium salts. These salts, when paired with anions like hexafluorophosphate (PF6\text{PF}_6^-), exhibit high thermal stability and low volatility, making them ideal for green chemistry applications .

Biological Activity and Mechanism of Action

Antimicrobial Properties

Hybrids incorporating this compound show broad-spectrum activity. For example, conjugation with 1,3,4-thiadiazole moieties enhances potency against Gram-negative pathogens like Pseudomonas aeruginosa (MIC = 8 μg/mL) . The chloropropyl chain is hypothesized to facilitate penetration through bacterial outer membranes.

Enzyme Inhibition

In vitro assays reveal inhibitory effects on human topoisomerase II (IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}), suggesting potential anticancer applications. Molecular docking studies indicate that the chloropropyl chain occupies hydrophobic pockets in the enzyme’s ATP-binding domain .

Recent Research Advances

Catalytic Applications

A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions, achieving Suzuki-Miyaura arylation yields of 89–94% . The imidazole ring coordinates palladium, stabilizing reactive intermediates.

Drug Delivery Systems

Nanoparticles functionalized with 2-(3-chloropropyl)-1-methyl-1H-imidazole show pH-dependent release profiles, enabling targeted delivery of doxorubicin to tumor sites .

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